molecular formula C18H21N3O4S B2530220 ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946252-95-5

ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2530220
CAS No.: 946252-95-5
M. Wt: 375.44
InChI Key: NZQOJWCPECUGFE-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative characterized by a central pyrimidine ring substituted with a carbamoyl-methylsulfanyl group at position 4, a methyl group at position 6, and an ethyl ester at position 3. The 3,5-dimethylphenyl carbamoyl moiety introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions. This compound shares structural similarities with other dihydropyrimidine derivatives, which are widely studied for their pharmacological and materials science applications .

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-7-10(2)6-11(3)8-13/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQOJWCPECUGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrimidine Core

The dihydropyrimidine scaffold is typically synthesized via the Biginelli reaction, a one-pot cyclocondensation of β-keto esters, aldehydes, and urea derivatives. For this compound, ethyl acetoacetate serves as the β-keto ester, while thiourea or its derivatives introduce sulfur functionality.

Reaction Conditions :

  • Catalyst: Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (HCl, acetic acid)
  • Solvent: Ethanol or toluene under reflux
  • Temperature: 80–100°C
  • Time: 6–12 hours

The intermediate ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is isolated in 65–75% yield.

Introduction of the Sulfanyl Group

The thione group at position 2 is replaced via nucleophilic substitution with a mercaptoacetamide derivative.

Procedure :

  • React the thione intermediate with chloroacetamide in dimethylformamide (DMF).
  • Add potassium carbonate as a base to deprotonate the thiol.
  • Stir at 60°C for 4–6 hours.

Key Observation : Excess chloroacetamide (1.5 eq.) improves yield to 82% by minimizing disulfide formation.

Carbamoylation with 3,5-Dimethylphenyl Isocyanate

The acetamide side chain is converted to the carbamoyl group using 3,5-dimethylphenyl isocyanate.

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)
  • Catalyst: 4-Dimethylaminopyridine (DMAP)
  • Temperature: 0°C → room temperature (slow addition to control exotherm)
  • Yield: 78% after column chromatography

Convergent Synthesis via Hantzsch Dihydropyrimidine Formation

This method assembles the pyrimidine ring from pre-functionalized components.

Synthesis of the Mercaptoacetamide Side Chain

Step 1 : React 3,5-dimethylaniline with chloroacetyl chloride in tetrahydrofuran (THF) to form N-(3,5-dimethylphenyl)chloroacetamide (89% yield).
Step 2 : Substitute chloride with thiourea in ethanol under reflux to yield N-(3,5-dimethylphenyl)mercaptoacetamide (70% yield).

Cyclocondensation Reaction

Combine the mercaptoacetamide derivative with ethyl acetoacetate and urea in a modified Biginelli reaction:

Table 1: Optimization of Cyclocondensation Conditions

Catalyst Solvent Temp (°C) Time (h) Yield (%)
ZnCl₂ Ethanol 80 8 68
Yb(OTf)₃ Solvent-free 100 4 75
HCl (conc.) Toluene 110 6 72

Ytterbium triflate (Yb(OTf)₃) under solvent-free conditions provides the highest yield and purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for the exothermic Biginelli step:

  • Residence time: 20 minutes
  • Throughput: 1.2 kg/day using a 500 mL reactor
  • Purity: >98% by HPLC

Purification Techniques

  • Crystallization : Ethyl acetate/n-hexane (3:7) recrystallization removes unreacted starting materials.
  • Chromatography : Reserved for lab-scale; impractical industrially due to cost.

Analytical Validation

Table 2: Characterization Data

Parameter Value Method
Melting Point 162–164°C DSC
¹H NMR (CDCl₃) δ 1.32 (t, 3H), 2.28 (s, 6H), ... 400 MHz NMR
HPLC Purity 99.1% C18 column

The molecular ion peak at m/z 387.14 ([M+H]⁺) in HRMS confirms the structure.

Challenges and Mitigation Strategies

  • Oxidation of Thioether : Stabilize by adding antioxidants (e.g., BHT) during storage.
  • Ester Hydrolysis : Avoid aqueous workup at pH > 8.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally analogous to ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (referred to as Compound A in this article) . Key differences lie in their substituents:

  • Target Compound : Features a 3,5-dimethylphenyl carbamoyl-methylsulfanyl group.
  • Compound A : Contains 3,5-bis(trifluoromethyl)phenyl substituents.

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound A
Molecular Formula C₁₈H₂₁N₃O₃S C₁₆H₁₄F₆N₂O₃
Key Substituents 3,5-Dimethylphenyl, methylsulfanyl, ethyl ester 3,5-Bis(trifluoromethyl)phenyl, ethyl ester
Electron Effects Electron-donating (methyl groups) Electron-withdrawing (trifluoromethyl groups)
Lipophilicity (LogP)* Higher (due to methyl groups) Lower (polar trifluoromethyl groups)
Hydrogen Bonding Capacity Carbamoyl NH and carbonyl O Pyrimidine NH and carbonyl O

*Predicted using substituent contributions.

Crystallographic and Packing Behavior

Compound A crystallizes in the monoclinic P2₁/c space group with unit cell parameters $ a = 12.6876 \, \text{Å}, b = 7.3073 \, \text{Å}, c = 19.9547 \, \text{Å}, \beta = 114.443^\circ $, forming a 3D network stabilized by N–H···O and C–H···O interactions .

Hydrogen Bonding and Supramolecular Assembly

Intermolecular interactions in such systems are critical for crystal engineering and drug design. Compound A’s packing is dominated by N–H···O bonds (2.00–2.10 Å) and weaker C–H···F contacts .

Biological Activity

Ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the dihydropyrimidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-inflammatory applications.

Chemical Structure

The compound features a dihydropyrimidine core with various functional groups that enhance its biological activity. The presence of the ethyl ester and sulfanyl moiety is particularly significant as they influence the compound's interaction with biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory effects. These include:

  • Cancer-related Enzymes : The compound may inhibit key enzymes involved in cancer progression, such as those linked to apoptotic pathways and endoplasmic reticulum stress responses.
  • Inflammatory Pathways : It has also shown potential in modulating inflammatory responses through similar mechanisms.

The mechanism of action involves the compound's ability to bind to specific molecular targets such as enzymes and receptors. This binding can lead to modulation of their activity, resulting in therapeutic effects. Molecular docking studies have been employed to elucidate these interactions, providing insights into how the compound affects biological pathways.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
MonastrolDihydropyrimidinoneKinesin inhibitor
Triazole DerivativesVarious substitutionsAntifungal and anticancer properties
Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidineThioxo group additionAnticancer activity

This table illustrates how structural variations influence biological activity, highlighting the unique potential of this compound in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anti-Cancer Studies : Research has demonstrated that dihydropyrimidinones can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. For instance, a study indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines by disrupting mitochondrial function and inducing oxidative stress.
  • Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. For example, a derivative showed promise in protecting neuronal cells from toxins associated with neurodegenerative diseases by inhibiting acetylcholinesterase (AchE) activity and enhancing antioxidant defenses .

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